Indolin-1-yl(5-methylthiophen-2-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-10-6-7-13(17-10)14(16)15-9-8-11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWFRMBTLFIXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Chemical Transformations Relevant to Indolin 1 Yl 5 Methylthiophen 2 Yl Methanone Synthesis
Investigation of Radical Reaction Pathways in Heterocyclic Annulation
The construction of the indoline (B122111) ring, a core component of the target molecule, can be achieved through various synthetic strategies, including those that proceed via radical intermediates. Radical reactions offer unique pathways for the formation of C-C and C-N bonds, often under mild conditions.
Heterocyclic annulation, the process of forming a ring onto an existing molecular framework, can be facilitated by intramolecular radical cyclization. For instance, radical-mediated intramolecular trifluoromethylations and dearomatizations of indoles have been reported to produce CF3-containing spirocyclic indolines. acs.org In these transformations, a radical is generated on a side chain attached to the indole (B1671886), which then attacks one of the double bonds in the indole ring to form the new heterocyclic ring of the indoline structure.
Similarly, samarium(II)-mediated spirocyclization can be achieved through the intramolecular addition of aryl radicals onto an indole ring, yielding spirocyclic indolin-2-one derivatives. researchgate.net Another approach involves the thermal or photochemically-induced cyclization of N-(2-iodobenzyl)indoles, promoted by reagents like 1,10-phenanthroline-tBuOK, to form isoindolo[2,1-a]indoles without the need for transition metals. researchgate.net
Annulation reactions involving nitroalkenes also provide a pathway to five-membered nitrogen heterocycles. chim.it These reactions can proceed through different mechanisms, including oxidative annulation, where an external oxidant is used, or self-oxidative annulation, where the nitro group of the substrate itself acts as the oxidant. chim.it A two-step radical mechanism has been proposed for the oxidation of triazoline intermediates in some of these oxidative annulation reactions. chim.it These methods highlight the versatility of radical chemistry in constructing the foundational indoline skeleton.
| Radical Pathway | Description | Key Intermediates | Typical Reagents/Conditions |
| Intramolecular Radical Arylation | An aryl radical generated on a side chain attacks an aromatic ring (e.g., indole) to form a new ring. | Aryl radicals, Cyclohexadienyl-type radicals | SmI2/HMPA, 1,10-phenanthroline/tBuOK, Thermal or Photochemical initiation |
| Radical-Mediated Dearomatization | A radical adds to an indole, leading to a loss of aromaticity and the formation of an indoline derivative. | Trifluoromethyl radical, Alkyl radicals | Trifluoromethylating agents, Photochemical or Electrochemical conditions |
| Oxidative Annulation | A cycloaddition reaction followed by an oxidation step, which can involve radical intermediates, to form an aromatic heterocycle. | Cation radicals, Triazoline intermediates | Copper(II) acetate, External oxidants |
Electrophilic Aromatic Substitution and Addition Mechanisms on Indole and Indoline Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems like indole. The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to attack by electrophiles. researchgate.netacs.org The delocalization of the nitrogen lone pair into the ring significantly increases the electron density, particularly at the C3 position of the pyrrole (B145914) ring. quimicaorganica.orgic.ac.uk Consequently, electrophilic substitution on unsubstituted indoles overwhelmingly occurs at the C3 position. researchgate.netic.ac.uk This high reactivity is estimated to be several orders of magnitude greater than that of benzene (B151609). nih.gov
Common electrophilic substitution reactions on indole include:
Halogenation: Occurs with reagents like NBS, NCS, or dilute halogens under mild conditions. quimicaorganica.org
Nitration: Typically performed with a nitric mixture in acetic anhydride. quimicaorganica.org
Sulfonation: Uses a SO3-pyridine complex to avoid polymerization side reactions. quimicaorganica.org
Friedel-Crafts Reactions: Alkylation and acylation introduce alkyl and acyl groups, respectively, predominantly at the C3 position. researchgate.net
The synthesis of Indolin-1-yl(5-methylthiophen-2-yl)methanone involves the acylation of the indoline nitrogen. While indoline itself is not aromatic in the pyrrolic part, the nitrogen atom is a strong nucleophile. The N-acylation reaction is therefore not an electrophilic aromatic substitution on the ring, but rather a nucleophilic acyl substitution. In this process, the lone pair of the indoline nitrogen attacks the electrophilic carbonyl carbon of an activated acylating agent, such as 5-methylthiophene-2-carbonyl chloride.
Functionalization of the benzene ring (the "benzenoid core") of indoline via electrophilic substitution is more challenging due to the higher reactivity of the nitrogen and the C3 position in the corresponding indole. nih.gov Achieving selective substitution at positions C4, C5, C6, or C7 often requires the use of directing groups attached to the nitrogen atom and specific catalytic systems, such as palladium catalysis for C7 acylation. nih.gov
Characterization of Reaction Intermediates and Transition States via Experimental and Computational Methods
Understanding the transient species that are formed during a reaction is crucial for mechanistic elucidation. Both experimental and computational methods are employed to characterize reaction intermediates and transition states in the synthesis and functionalization of indoline systems.
In the electrophilic substitution of indoles, the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. Computational chemistry, using methods like quantum mechanics, can be used to calculate the relative free energies of the intermediates formed from electrophilic attack at different positions (C1, C2, or C3). ic.ac.uk These calculations consistently show that the intermediate resulting from attack at the C3 position is the most stable, which explains the observed regioselectivity. ic.ac.uk The higher stability is attributed to the positive charge being delocalized over the benzene ring without disrupting the aromaticity of the carbocyclic portion. ic.ac.uk
In catalytic reactions, the intermediates are often complexes involving the catalyst. For instance, in the N-acylation of indoles catalyzed by N-heterocyclic carbenes (NHCs), a key proposed intermediate is the acyl azolium, which is formed from the reaction of an aldehyde with the NHC catalyst. rsc.org This highly electrophilic intermediate is then attacked by the nucleophilic indole nitrogen. Another important species in this cycle is the Breslow intermediate. rsc.org In palladium-catalyzed reactions, such as the Larock heteroannulation for indole synthesis, organometallic species like arylpalladium intermediates and six-membered palladacycles are proposed. ub.edunih.gov These intermediates are often studied using spectroscopic techniques and computational modeling.
| Reaction Type | Key Intermediate/Transition State | Method of Characterization |
| Electrophilic Aromatic Substitution (Indole) | Wheland Intermediate (Arenium Ion) | Computational Chemistry (e.g., DFT calculations for relative energies) |
| NHC-Catalyzed N-Acylation | Breslow Intermediate, Acyl Azolium | Mechanistic studies, Trapping experiments, Computational modeling |
| Palladium-Catalyzed Annulation/C-H Activation | Arylpalladium(II) species, Palladacycles, Pd(IV) species | Isotope labeling studies (e.g., KIE), Spectroscopic analysis (NMR), X-ray crystallography of stable analogues, DFT calculations |
| Visible Light Photoredox Catalysis | Radical ions (e.g., Substrate radical anion), Excited-state photocatalyst | Cyclic voltammetry, Stern-Volmer fluorescence quenching, Laser flash photolysis, EPR spectroscopy |
Role of Catalysts and Reagents in Directing Chemoselectivity and Regioselectivity
Catalysts and reagents play a pivotal role in controlling the outcome of chemical reactions by influencing their rate, selectivity, and efficiency. In the context of synthesizing functionalized indolines, catalysts are essential for directing both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs).
Chemoselectivity: In the synthesis of the target molecule, N-acylation is the desired transformation. However, C-acylation is a potential side reaction. The choice of catalyst can favor one pathway over the other. For example, N-heterocyclic carbene (NHC) catalysis can be used to achieve chemoselective N-acylation of indoles using aldehydes as the acyl source under oxidative conditions. rsc.org The NHC activates the aldehyde to form a highly electrophilic acyl azolium intermediate, which is readily attacked by the indole nitrogen. rsc.org Chiral isothiourea catalysts have also been employed for the highly atropenantioselective N-acylation of N-aminoindoles using aroyl chlorides. dicp.ac.cn
Regioselectivity: While electrophilic attack on the indole ring typically occurs at the C3 position, catalysts can be used to direct functionalization to other positions. Transition metal catalysis, particularly with palladium, is a powerful tool for C-H activation at specific sites. By installing a removable directing group on the indoline nitrogen, palladium catalysts can direct acylation specifically to the C7 position of the benzenoid ring, a position that is otherwise difficult to functionalize. nih.gov Similarly, the regioselectivity of the Larock indole synthesis, a palladium-catalyzed heteroannulation, is controlled by a combination of steric and electronic effects during the alkyne insertion step into an arylpalladium intermediate. ub.edu The choice of Lewis acid catalyst and chiral ligands can also control enantioselectivity in Friedel-Crafts reactions of indoles. acs.org
| Catalyst/Reagent System | Reaction Type | Selectivity Controlled | Mechanistic Role |
| N-Heterocyclic Carbenes (NHCs) | N-Acylation | Chemoselectivity (N- vs. C-acylation) | Forms a highly electrophilic acyl azolium intermediate from an aldehyde. rsc.org |
| Chiral Isothiourea | Asymmetric N-Acylation | Enantioselectivity, Chemoselectivity | Activates acyl chloride and controls the facial approach of the nucleophile. dicp.ac.cn |
| Palladium Complexes + Directing Group | C-H Acylation | Regioselectivity (e.g., C7-acylation) | Forms a cyclometalated intermediate via directed C-H activation. nih.gov |
| Chiral Lewis Acids (e.g., Ni(II)-BOX) | Friedel-Crafts Alkylation | Enantioselectivity | Coordinates to the electrophile, activating it and creating a chiral environment. acs.org |
Single Electron Transfer (SET) Mechanisms in Visible Light-Mediated Reactions
Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions to proceed under mild conditions through novel mechanistic pathways. sigmaaldrich.com A common pathway is Single Electron Transfer (SET), where the photocatalyst, upon excitation by visible light, transfers a single electron to or from a substrate molecule, generating radical ion intermediates. sigmaaldrich.comresearchgate.net
The process can occur via two main quenching cycles:
Oxidative Quenching Cycle: The excited photocatalyst is oxidized by accepting an electron from a substrate (a donor), generating a substrate radical cation. The reduced photocatalyst then reduces another substrate (an acceptor) to complete the cycle.
Reductive Quenching Cycle: The excited photocatalyst is reduced by donating an electron to a substrate (an acceptor), forming a substrate radical anion. The oxidized photocatalyst then accepts an electron from another substrate (a donor) to regenerate its ground state. sigmaaldrich.comacs.org
These SET mechanisms are relevant to the synthesis and functionalization of indoline derivatives. For example, a visible-light-induced asymmetric dearomative hydroalkylation of electron-deficient indoles has been developed. acs.org In this reaction, a dual catalyst system comprising an organic photocatalyst and a chiral Lewis acid is used. The proposed mechanism involves the excited photocatalyst undergoing an oxidative quenching cycle. It reduces a chiral nickel-complexed indole substrate via SET to form a radical anion species. This intermediate then couples with an alkyl radical, generated separately in the photocatalytic cycle, to construct the functionalized indoline product with high stereocontrol. acs.org Such methods demonstrate the potential of SET-based visible light catalysis to forge C-C and C-heteroatom bonds for the assembly and modification of the indoline scaffold.
Despite a comprehensive search for experimental data on "this compound," specific research findings pertaining to its advanced spectroscopic and crystallographic characterization are not available in the public domain. Detailed studies employing techniques such as single-crystal X-ray diffraction, high-resolution NMR spectroscopy, high-resolution mass spectrometry, and FT-IR/Raman spectroscopy for this particular compound have not been published or are not readily accessible.
Consequently, it is not possible to provide a detailed, data-driven article that adheres to the requested outline. The required scientifically accurate information for the following sections is unavailable:
Advanced Spectroscopic and Crystallographic Characterization for Structural and Conformational Analysis
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy:Published FT-IR and Raman spectra detailing the characteristic vibrational frequencies for the functional groups and linkages within Indolin-1-yl(5-methylthiophen-2-yl)methanone could not be found.
To generate the requested article, primary research data from the synthesis and subsequent analytical characterization of this compound would be required.
Theoretical and Computational Chemistry Studies of Indolin 1 Yl 5 Methylthiophen 2 Yl Methanone and Analogues
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule such as Indolin-1-yl(5-methylthiophen-2-yl)methanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry. This process, known as geometric optimization, finds the lowest energy conformation of the molecule.
Studies on analogous heterocyclic ketone systems have demonstrated that DFT is highly effective in predicting bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. For instance, in a study on a thiophene-containing dihydropyridazinone derivative, the theoretical geometric parameters calculated via DFT showed strong concordance with XRD results.
The optimized geometry provides the foundation for calculating various electronic properties. These include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. For this compound, DFT would likely reveal the degree of planarity between the indoline (B122111) and thiophene (B33073) rings, which is influenced by the rotational freedom around the C-N bond of the methanone (B1245722) bridge and any steric hindrance from the methyl group on the thiophene ring.
Table 1: Representative Geometric Parameters for a Thiophene-Containing Heterocycle from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.23 | - | - |
| C-N (amide) | 1.38 | - | - |
| C-C (thiophene) | 1.37 - 1.44 | 111 - 112 | - |
| C-S (thiophene) | 1.72 | 92 | - |
| C-N-C (amide) | - | 125 | - |
| Ring Torsion | - | - | 175 |
Note: Data is illustrative and based on findings for analogous systems.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Global Chemical Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methylthiophene and indoline rings, which can act as electron-donating moieties. The LUMO, conversely, is likely to be distributed over the carbonyl group and the aromatic systems, which can accept electron density.
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for an Analogous Indoline Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -1.1 |
| HOMO-LUMO Gap (ΔE) | 5.1 |
| Ionization Potential (I) | 6.2 |
| Electron Affinity (A) | 1.1 |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.196 |
| Electrophilicity Index (ω) | 2.61 |
Note: Values are representative and derived from studies on similar heterocyclic systems.
Molecular Electrostatic Potential (MESP) Mapping and Hirshfeld Surface Analysis for Intermolecular Interaction Prediction
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen), while blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around hydrogen atoms attached to electronegative atoms). For this compound, the MESP map would likely show a region of high negative potential around the carbonyl oxygen, making it a likely site for hydrogen bonding interactions.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 39.7 |
| C···H/H···C | 17.3 |
| O···H/H···O | 16.8 |
| S···H/H···S | 8.5 |
| C···C | 5.2 |
| Other | 12.5 |
Note: Data is illustrative and based on published findings for a related compound.
Computational Modeling of Reaction Mechanisms, Energy Barriers, and Selectivity
Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations. By mapping the potential energy surface of a reaction, chemists can understand the feasibility of different reaction pathways and predict the selectivity of a reaction.
For example, if the compound were to undergo an electrophilic substitution reaction, computational models could predict whether the substitution would occur on the indoline or the thiophene ring and at which position. This is achieved by calculating the energies of the intermediate structures (sigma complexes) for each possible substitution pattern. The pathway with the lowest activation energy barrier would be the most favorable. Such studies on related aromatic systems have shown a high degree of accuracy in predicting regioselectivity.
Conformational Analysis and Potential Energy Surface Mapping
By performing a systematic scan of the relevant dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES map reveals the low-energy (stable) conformations and the energy barriers to interconversion between them. Studies on N-acylpiperidines have shown that steric hindrance can significantly influence the preferred conformation around the N-acyl bond. nih.gov In the case of the title compound, steric interactions between the indoline ring and the methyl group on the thiophene ring could lead to a non-planar preferred conformation. This conformational preference would be crucial for understanding its chemical and biological properties.
Structure Reactivity and Structure Property Relationships Exclusive of Biological Activity
Influence of Substituent Effects on Chemical Reactivity and Synthetic Outcomes within the Indoline-Thiophene-Methanone System
The chemical behavior of the indoline-thiophene-methanone framework is highly sensitive to the nature and position of substituents on both the indoline (B122111) and thiophene (B33073) rings. These substituents exert significant electronic and steric effects, which in turn dictate the molecule's reactivity and influence the outcome of synthetic transformations.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) fundamentally alter the electron density distribution across the heterocyclic system. Thiophene itself is an electron-rich heterocycle, making it susceptible to electrophilic substitution, typically at the C2 and C5 positions. pharmaguideline.comumsl.edu However, the reactivity is modulated by the attached groups. For instance, in nucleophilic aromatic substitution (SNAr) reactions on thiophene derivatives, the presence of strong EWGs like nitro (NO₂) or cyano (CN) groups is crucial for activating the ring towards nucleophilic attack. nih.gov
A computational study on 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine (B122466) demonstrated a clear correlation between the substituent (X) and the reaction's Gibbs free energy barrier. nih.gov The reaction proceeds via a stepwise pathway, and its rate is directly influenced by the electrophilicity of the thiophene ring, which is tuned by the substituent at the C3 position. nih.gov This highlights how strategic placement of substituents can facilitate or hinder specific reaction pathways.
In the synthesis of more complex fused systems, such as thieno[2,3-b]indoles, substituents on the indole (B1671886) moiety also play a critical role. The yields of products can be dependent on the electronic nature and location of groups on the indole ring. Studies have shown that indoles bearing various substituents, including methyl, methoxy, bromo, fluoro, and chloro groups, can successfully yield the desired fused products, although the efficiency of the reaction may vary. nih.gov For example, when a methyl group was positioned at the C-6 or C-7 of the indole moiety, the product yield saw a slight decrease, indicating a subtle interplay of steric and electronic factors influencing the cyclization process. nih.gov
The data below, derived from synthetic studies on related thienoindole systems, illustrates the impact of substituents on the indole ring on the final product yield.
| Substituent on Indole Ring | Position | Product Yield (%) |
|---|---|---|
| 5-Methyl | C-5 | Up to 83% |
| 6-Methyl | C-6 | 67% |
| 7-Methyl | C-7 | 73% |
| Unprotected (H) | - | 54-79% |
Investigation of Stereochemical Control and Chiral Induction in Synthetic Pathways
The synthesis of specific stereoisomers of indoline-thiophene-methanone derivatives is a significant challenge, particularly when creating chiral centers. The development of asymmetric catalytic methods offers precise control over the three-dimensional arrangement of atoms, leading to compounds with high optical purity.
A notable example is the organocatalytic asymmetric sulfa-Michael/aldol cascade reaction used to synthesize chiral spiro[indoline-2,3′-thiophen]-3-ones. rsc.org This reaction, involving 2-ylideneoxindoles and 1,4-dithiane-2,5-diol, is catalyzed by a squaramide derived from cinchona alkaloids. rsc.org The process constructs a spirocyclic system incorporating a tetrahydrothiophene (B86538) moiety with a spiro hetero-quaternary carbon center and three consecutive chiral centers. rsc.org The success of this pathway lies in its ability to achieve high levels of both diastereoselectivity and enantioselectivity. For many of the 30 examples reported, the reaction yielded products with excellent results. rsc.org In cases where enantioselectivity was initially modest, the optical purity could be significantly enhanced through cocrystallization techniques. rsc.org
The table below summarizes the stereochemical outcomes achieved in this asymmetric synthesis, demonstrating the high degree of control possible.
| Parameter | Achieved Result |
|---|---|
| Yield | Up to 95% |
| Diastereomeric Ratio (dr) | >20:1 |
| Enantiomeric Excess (ee) | Up to 99% |
This level of stereochemical control is critical for producing specific, single-isomer compounds, which is often a prerequisite for advanced materials science and pharmaceutical applications, although the biological aspects are not discussed here. The mechanism behind this high stereoselectivity was further elucidated through DFT calculations, which provided a theoretical basis for the observed experimental outcomes. rsc.org
Modulation of Crystal Packing and Supramolecular Assembly through Structural Design
The solid-state architecture of indoline-thiophene-methanone derivatives is governed by a complex interplay of intermolecular forces, including hydrogen bonding, C–H⋯π interactions, and other weak van der Waals forces. The specific arrangement of molecules in the crystal lattice, or crystal packing, can be intentionally modulated through structural design, such as the introduction of specific functional groups that promote certain types of interactions.
In another study on benzothiophene (B83047) derivatives, molecules in the crystal were linked via C—H⋯O hydrogen bonds, forming distinct chains that run through the crystal lattice. nih.govresearchgate.net The molecular structure itself was consolidated by weak intramolecular C—H⋯O interactions involving the sulfone oxygen atoms, which create stable S(5) ring motifs. nih.govresearchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces that hold the crystal together. nih.gov
The ability to control these non-covalent interactions is key to crystal engineering, allowing for the design of materials with specific physical properties based on their supramolecular structure.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle (Indole-Thiophene) | 54.91 (12)° and 56.92 (13)° |
| Dihedral Angle (Indole-Phenylsulfonyl) | 71.67 (13)° and 71.95 (13)° |
| Primary Stabilizing Interaction | Weak C—H⋯π interactions |
Correlation of Computational Data with Experimental Spectroscopic and Structural Findings for Predictive Modeling
The integration of computational chemistry with experimental analysis provides a powerful paradigm for understanding and predicting the properties of the indoline-thiophene-methanone system. Density Functional Theory (DFT) and other theoretical methods are increasingly used to model molecular structures, reaction mechanisms, and spectroscopic properties, with the results being validated against experimental data.
For instance, DFT calculations have been successfully employed to explain the high stereoselectivity observed in the asymmetric synthesis of spiro[indoline-2,3′-thiophen]-3-ones. rsc.org By modeling the transition states of the reaction, researchers can understand why one stereochemical outcome is favored over others, providing a mechanistic explanation that complements the experimental findings. rsc.org
Similarly, computational studies have been used to investigate reaction mechanisms and reactivity trends. In the study of nucleophilic aromatic substitution on thiophenes, DFT calculations were used to map the reaction pathway. nih.gov The study established linear correlations between experimental electrophilicity parameters and computationally derived values such as the Gibbs free energy barrier and the Parr electrophilicity index (ω). nih.gov This correlation provides a robust theoretical framework for predicting the reactivity of other thiophene derivatives, streamlining the process of designing new synthetic routes. nih.gov
Furthermore, theoretical calculations are used to predict spectroscopic properties. The electron spectra of indole, a core component of the target molecule, have been calculated using DFT and compared with available experimental photoemission and excitation data. nih.gov Such studies help in the interpretation of complex experimental spectra and provide a basis for predicting the spectroscopic behavior of new, unsynthesized derivatives. By optimizing molecular geometries and calculating electronic transitions, these models can offer insights into the absorption and emission properties of molecules within the indoline-thiophene family. nih.govresearchgate.net
The synergy between computational prediction and experimental validation is crucial for developing predictive models that can accelerate the discovery and design of new molecules with tailored structural and electronic properties.
| Computational Descriptor | Experimental Correlation | Application |
|---|---|---|
| Gibbs Free Energy Barrier (ΔG‡) | Linearly correlates with experimental electrophilicity (E) | Predicting reaction rates |
| Parr Electrophilicity (ω) | Linearly correlates with experimental electrophilicity (E) | Quantifying reactivity |
| Molecular Softness (S) | Linearly correlates with experimental electrophilicity (E) | Assessing molecular stability and reactivity |
Advanced Applications in Organic Synthesis and Materials Science
Utilization of Indolin-1-yl(5-methylthiophen-2-yl)methanone as a Key Synthetic Intermediate for Divergent Synthesis
The structure of this compound is well-suited for divergent synthesis, a strategy that allows for the creation of a wide array of structurally distinct molecules from a common starting material. The indoline (B122111) and thiophene (B33073) rings, as well as the connecting ketone group, offer multiple reactive sites for functionalization and transformation.
The N-acyl bond of the indoline moiety can be strategically cleaved or modified, while the aromatic portions of both heterocyclic systems are amenable to electrophilic substitution reactions. Furthermore, the C-H bonds of the indoline methylene (B1212753) groups and the thiophene methyl group can be targeted for functionalization. This multi-faceted reactivity allows the compound to serve as a central hub for producing diverse molecular architectures. For instance, palladium-catalyzed annulative couplings, a powerful tool for the divergent synthesis of indoles and quinolines from related precursors, could potentially be adapted for derivatives of this compound. organic-chemistry.org By carefully selecting reagents and reaction conditions, chemists can steer synthetic pathways toward different molecular skeletons, enabling the efficient construction of diverse compound collections. rsc.orgnih.gov The indoline scaffold itself is a privileged structure in medicinal chemistry, and its use as a building block is well-established for generating compounds with significant biological activity. ekb.egresearchgate.net
Table 1: Potential Reaction Sites for Divergent Synthesis
| Site | Ring System | Potential Transformation | Product Class |
|---|---|---|---|
| N-CO Bond | Amide Linkage | Reductive Cleavage | Substituted Indolines & Thiophenes |
| C5/C6-H | Indoline (Benzene) | Electrophilic Aromatic Substitution | Functionalized Indolinyl Ketones |
| C3-H₂ | Indoline (Pyrrole) | Oxidation / Functionalization | Oxindole Derivatives |
| C4-H | Thiophene | Metalation / Cross-Coupling | Arylated Thiophene Derivatives |
This strategic approach enables the generation of novel molecular entities that would otherwise require lengthy, linear synthetic sequences.
Exploration in the Field of Catalysis and Ligand Design for Metal Coordination
The molecular structure of this compound contains multiple heteroatoms that can act as coordination sites for metal ions, making it an interesting candidate for ligand design in catalysis. The carbonyl oxygen of the methanone (B1245722) bridge and the sulfur atom of the thiophene ring can function as a bidentate chelation system for various transition metals.
Research on related thiophene-2-carboxamide and thiophene-2-carboxylic acid structures has demonstrated their ability to form stable complexes with a range of metal ions, including manganese(II), cobalt(II), copper(II), and cadmium(II). tandfonline.comresearchgate.net In these complexes, coordination typically occurs through the carboxylate oxygen or amide oxygen, and in some cases, the thiophene sulfur can also participate in bonding. researchgate.netnih.gov Similarly, the indoline nitrogen, after potential deprotonation or modification of the scaffold, could engage in metal binding.
Derivatives of this compound could be envisioned as N,O- or S,O-chelating ligands. By introducing additional donor groups onto either the indoline or thiophene rings, tridentate or tetradentate ligands could be developed, offering enhanced stability and control over the metal's coordination sphere. Such tailored ligands are crucial in homogeneous catalysis, where the electronic and steric properties of the ligand dictate the activity and selectivity of the metal catalyst. mdpi.commdpi.com Complexes derived from these ligands could find applications in cross-coupling reactions, oxidation catalysis, or asymmetric synthesis. mdpi.comtue.nlresearchgate.net
Table 2: Potential Coordination Modes with Transition Metals
| Ligand Derivative | Potential Donor Atoms | Chelate Ring Size | Potential Metal Partners |
|---|---|---|---|
| Parent Compound | Carbonyl-O, Thiophene-S | 5-membered | Pd(II), Pt(II), Rh(I) |
| 2'-Pyridyl-Substituted | Pyridyl-N, Carbonyl-O | 6-membered | Cu(II), Ni(II), Fe(III) |
Potential in Photophysical Applications, Including Photosensitizers and Optoelectronic Materials
Compounds that integrate electron-donating and electron-accepting moieties often exhibit interesting photophysical properties, such as fluorescence and phosphorescence. In this compound, the indoline group acts as an electron donor, while the thiophene-ketone fragment can function as an electron acceptor. This donor-acceptor (D-A) architecture is a cornerstone for the design of functional organic materials.
The electronic communication between the indole (B1671886) and thiophene units can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong solvatochromism and large Stokes shifts. Thiophene- and indole-based systems are known to be highly fluorescent and are used extensively in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. nih.govnih.gov The photophysical properties can be fine-tuned by modifying the substituents on either ring system, thereby altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
For instance, extending the π-conjugation by adding further aromatic rings or introducing heavy atoms to promote intersystem crossing could adapt the molecule for use as a triplet photosensitizer in photodynamic therapy or photocatalysis. The inherent photoactivity of the thiophene and indole scaffolds provides a strong basis for the development of novel materials with tailored optoelectronic properties. nih.govresearchgate.net
Table 3: Predicted Photophysical Properties Based on Analogous Structures
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Absorption (λmax) | 300-380 nm | π-π* transitions of conjugated aromatic systems |
| Emission (λem) | 400-550 nm | Fluorescence from intramolecular charge transfer (ICT) state |
| Quantum Yield (ΦF) | Moderate to High | Donor-acceptor structure often enhances fluorescence |
Development of Novel Heterocyclic Building Blocks for Chemical Libraries
Chemical libraries, which are large collections of diverse molecules, are essential tools in drug discovery and materials science for screening and identifying compounds with desired properties. walshmedicalmedia.com this compound is an ideal scaffold for generating such libraries due to its modular nature and multiple points for diversification.
Starting from this core structure, a library of analogs can be synthesized by systematically varying the substituents on both the indoline and thiophene rings. For example, the benzene (B151609) portion of the indoline ring can undergo electrophilic substitution reactions to introduce a variety of functional groups. The methyl group on the thiophene ring can be a handle for further transformations, such as oxidation or halogenation followed by cross-coupling reactions. researchgate.netmdpi.com
This approach allows for the exploration of a broad chemical space around the parent scaffold. The resulting library of compounds can then be screened in high-throughput assays to identify molecules with optimized biological activity or material properties. The use of robust and versatile building blocks like this compound is a cornerstone of modern medicinal and materials chemistry, facilitating the rapid discovery of new lead compounds. ekb.egnih.govmdpi.com
Table 4: Strategy for Chemical Library Development
| Core Scaffold | Diversification Point 1 (Indoline) | Reagents/Reactions | Diversification Point 2 (Thiophene) | Reagents/Reactions |
|---|---|---|---|---|
| Indolin-1-yl(thiophen-2-yl)methanone | C-5 Position | Nitration, Halogenation, Friedel-Crafts | Methyl Group | NBS Halogenation, then SN2 |
| Indolin-1-yl(thiophen-2-yl)methanone | C-7 Position | Directed Ortho-Metalation | C-4 Position | Halogenation, then Suzuki Coupling |
Future Directions and Emerging Research Avenues for Indolin 1 Yl 5 Methylthiophen 2 Yl Methanone
Development of Novel and Highly Efficient Synthetic Methodologies
The demand for greener, more efficient, and scalable methods for the synthesis of complex organic molecules is a major driving force in modern chemistry. For Indolin-1-yl(5-methylthiophen-2-yl)methanone, future synthetic strategies will likely focus on sustainability, selectivity, and automation.
Future research will likely focus on the discovery and application of novel catalysts to improve the synthesis of the indoline-thiophene-methanone core. Key areas of exploration include the use of earth-abundant metal catalysts and organocatalysis to promote greener and more cost-effective synthetic routes. For instance, the development of palladium-catalyzed cross-coupling reactions has been instrumental in the synthesis of related indole (B1671886) derivatives and could be adapted for more efficient construction of the target molecule. acs.orgmdpi.com The use of visible-light photoredox catalysis is another promising avenue, offering mild reaction conditions and unique reactivity patterns. rsc.org
Organocatalysis, in particular, presents an attractive alternative to metal-based systems, with the potential for high enantioselectivity in the synthesis of chiral derivatives. rsc.org The development of bifunctional catalysts that can promote multiple bond-forming events in a single step will be a key goal, leading to more atom-economical and efficient synthetic processes.
To meet the potential demand for this compound in various applications, the development of scalable and automated synthesis platforms is crucial. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to integrate reaction, purification, and analysis in a continuous fashion. researchgate.netresearchgate.netlianhe-aigen.com
Future research will focus on designing and optimizing continuous-flow processes for the key synthetic steps involved in the formation of the indoline-thiophene-methanone scaffold. soci.orgfu-berlin.de This will involve the development of robust packed-bed reactors with immobilized catalysts and reagents, as well as the integration of in-line analytical techniques for real-time process monitoring and optimization. The automation of these flow systems will enable high-throughput synthesis of derivative libraries for structure-activity relationship studies.
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is essential for the rational design of improved synthetic methods. The use of advanced in-situ spectroscopic techniques will play a pivotal role in elucidating reaction intermediates, transition states, and kinetic profiles in real-time.
Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy will be employed to monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. This will provide invaluable data for kinetic modeling and the validation of proposed mechanistic pathways. acs.org The combination of these spectroscopic methods with quantum chemical calculations will offer a comprehensive picture of the reaction landscape.
Integration of Machine Learning and Artificial Intelligence for Compound Design and Retrosynthesis
| AI Tool/Technique | Application in this compound Research | Potential Impact |
| Machine Learning Models | Prediction of reaction outcomes and optimization of reaction conditions. | Increased reaction yields and reduced development time. |
| Graph Neural Networks | Prediction of molecular properties and bioactivity. | Design of novel derivatives with enhanced therapeutic potential. |
| Retrosynthesis Algorithms | Automated planning of efficient synthetic routes. | Accelerated discovery of new synthetic pathways. |
| Robotic Automation | High-throughput synthesis and screening of compound libraries. | Rapid exploration of chemical space and identification of lead compounds. |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns for the Indoline-Thiophene-Methanone Core
While the current focus is on the synthesis and functionalization of the known this compound scaffold, future research will undoubtedly venture into the exploration of novel and unprecedented chemical transformations. This could lead to the discovery of new heterocyclic systems and molecular architectures with unique properties.
One area of interest is the investigation of cascade reactions that can rapidly build molecular complexity from simple starting materials. rsc.org For example, a formal [3+2] annulation reaction could potentially be developed to construct novel spiro[indoline-3,3′-thiophene] scaffolds. rsc.org The unique electronic properties of the indoline (B122111) and thiophene (B33073) rings could also be exploited to facilitate novel cycloaddition or ring-expansion reactions, leading to the synthesis of previously inaccessible molecular frameworks. The exploration of such novel reactivity patterns will not only expand the chemical space around the indoline-thiophene-methanone core but also open up new avenues for the development of functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
